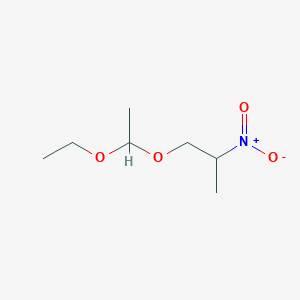![molecular formula C18H22O3 B14486074 2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol CAS No. 65270-80-6](/img/structure/B14486074.png)
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol is an organic compound known for its unique structure and properties. It is a derivative of phenol and contains a peroxy group, making it a valuable compound in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol typically involves the reaction of phenylmagnesium bromide with acetone to form 2-Phenyl-2-propanol . This intermediate is then subjected to peroxidation to introduce the peroxy group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions followed by controlled peroxidation processes. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, forming different oxidized products.
Reduction: The compound can be reduced to form 2-Phenyl-2-propanol.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: 2-Phenyl-2-propanol.
Substitution: Halogenated or nitrated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the production of various polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol involves the generation of free radicals from the peroxy group. These radicals can initiate various chemical reactions, including polymerization and oxidation. The phenolic group can also interact with biological molecules, potentially exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: A precursor in the synthesis of the compound.
Cumene hydroperoxide: Another peroxy compound with similar radical-initiating properties.
Uniqueness
2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol is unique due to its combination of a phenolic group and a peroxy group, making it versatile in both chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
65270-80-6 |
|---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[2-(2-phenylpropan-2-ylperoxy)propan-2-yl]phenol |
InChI |
InChI=1S/C18H22O3/c1-17(2,14-10-6-5-7-11-14)20-21-18(3,4)15-12-8-9-13-16(15)19/h5-13,19H,1-4H3 |
InChI-Schlüssel |
BNXMTXMTSMJEIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


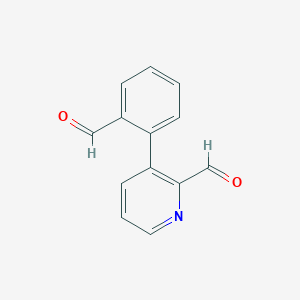

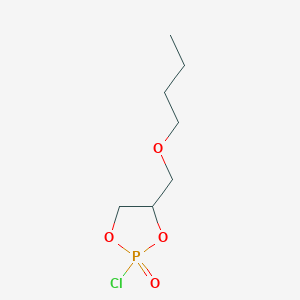
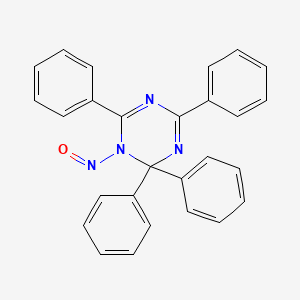
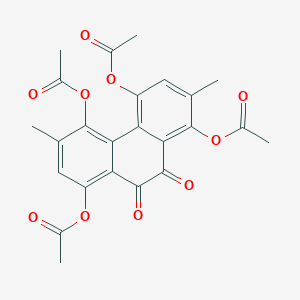
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
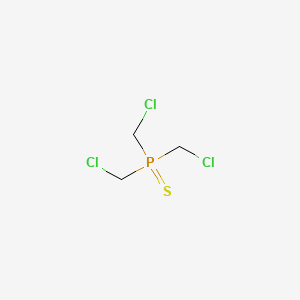
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)



